molecular formula C12H7BrF2N2 B8397881 1-(4-Bromo-2,5-difluorophenyl)-1-(4-pyridinyl)methanimine

1-(4-Bromo-2,5-difluorophenyl)-1-(4-pyridinyl)methanimine

Cat. No. B8397881
M. Wt: 297.10 g/mol
InChI Key: VZMFMVMULZRNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2,5-difluorophenyl)-1-(4-pyridinyl)methanimine is a useful research compound. Its molecular formula is C12H7BrF2N2 and its molecular weight is 297.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-2,5-difluorophenyl)-1-(4-pyridinyl)methanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2,5-difluorophenyl)-1-(4-pyridinyl)methanimine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Bromo-2,5-difluorophenyl)-1-(4-pyridinyl)methanimine

Molecular Formula

C12H7BrF2N2

Molecular Weight

297.10 g/mol

IUPAC Name

(4-bromo-2,5-difluorophenyl)-pyridin-4-ylmethanimine

InChI

InChI=1S/C12H7BrF2N2/c13-9-6-10(14)8(5-11(9)15)12(16)7-1-3-17-4-2-7/h1-6,16H

InChI Key

VZMFMVMULZRNPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=N)C2=CC(=C(C=C2F)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 1,4-dibromo-2,5-difluorobenzene (2.72 g) in anhydrous diethylether (50 ml) under nitrogen was cooled to −78° C. in a dry-ice/acetone bath then treated with n-butyllithium (1.6M in hexanes, 7.2 ml). The reaction mixture was stirred for 20 min and a solution of 4-cyanopyridine (1.4 g) in diethylether (60 ml) was added dropwise. The resulting mixture was stirred for a further 20 min then treated with saturated aqueous ammonium chloride. The ether layer was separated, washed with brine, dried (sodium sulfate) and concentrated under vacuum. The crude product was purified on an SPE cartridge (silica) using a cyclohexane/ethyl acetate gradient as eluant to give the title compound as a colourless gum (1.50 g).
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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